![molecular formula C11H17NO3S3 B2369346 N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)thiophene-2-sulfonamide CAS No. 2034424-89-8](/img/structure/B2369346.png)
N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)thiophene-2-sulfonamide
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Description
Synthesis Analysis
The synthesis of related compounds involves reactions with tetrahydro-2H-pyran . For instance, 4-chlorotetrahydropyran reacts with methyl cyanoacetate and potassium tert-butoxide in toluene to form 2-cyano-2-(tetrahydro-4-pyranyl)acetic acid methyl ester . This compound is then reacted with water, sodium chloride, and dimethyl sulfoxide at 150°C to produce (tetrahydro-4-pyranyl)acetonitrile .Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, which include the compound , are very important in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Anti-Inflammatory Drugs
These compounds have been found to have anti-inflammatory properties . This makes them potentially useful in the development of new anti-inflammatory drugs.
Antimicrobial Agents
Thiophene derivatives have shown antimicrobial properties . This suggests that they could be used in the development of new antimicrobial agents.
Anticancer Agents
Thiophene derivatives have also been found to have anticancer properties . This means they could potentially be used in the development of new anticancer drugs.
Material Science Applications
In addition to their medicinal applications, thiophene derivatives are also used in material science. For example, they are used as corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . They are used in the fabrication of organic light-emitting diodes (OLEDs) .
Histone Deacetylase (HDAC) Inhibitors
“N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)thiophene-2-sulfonamide” may be used in the synthesis of potential histone deacetylase (HDAC) inhibitors .
Synthesis of Other Compounds
“N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)thiophene-2-sulfonamide” may be used in the synthesis of other compounds, such as 2- (5-bromothiophene-2-sulfonamido)- N - (tetrahydro-2 H -pyran-2-yloxy)acetamides .
properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S3/c13-18(14,11-2-1-8-17-11)12-5-9-16-10-3-6-15-7-4-10/h1-2,8,10,12H,3-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHDOSPPTSJTCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNS(=O)(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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